

# Co-codamol in Musculoskeletal Pain: A Systematic Review and Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Co-codamol

Cat. No.: B1249283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the efficacy of **co-codamol** (paracetamol-codeine combination) in the management of musculoskeletal pain. It offers a comparative analysis with other common analgesics, supported by quantitative data from clinical trials and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel pain therapeutics.

## Executive Summary

**Co-codamol**, a combination of paracetamol and the weak opioid codeine, is a widely prescribed analgesic for moderate pain. This review synthesizes evidence from systematic reviews and randomized controlled trials to evaluate its efficacy and safety in various musculoskeletal conditions, including osteoarthritis, low back pain, and acute musculoskeletal trauma.

The evidence suggests that **co-codamol** offers a statistically significant, albeit modest, increase in analgesic efficacy compared to paracetamol alone.<sup>[1][2]</sup> However, this comes at the cost of a higher incidence of adverse events, particularly with prolonged use.<sup>[1]</sup> When compared to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the evidence is mixed and context-dependent. For acute traumatic musculoskeletal injuries, ibuprofen has been shown to be superior to codeine or paracetamol alone.<sup>[3][4]</sup> In some cases of osteoarthritis and low back pain, **co-codamol** has demonstrated comparable or slightly better

pain relief than some NSAIDs or other weak opioid combinations, though often with a less favorable side-effect profile.[5][6]

This guide presents the data in a structured format to facilitate direct comparison and provides insight into the methodologies of the cited studies to aid in the design and interpretation of future research.

## Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials comparing **co-codamol** with placebo, paracetamol alone, and other analgesics in different musculoskeletal pain conditions.

### Osteoarthritis

| Comparison                              | Study/Population                                                               | Primary Outcome Measure(s)                                                          | Key Findings                                                                       | Adverse Events                                                             |
|-----------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Co-codamol vs. Paracetamol- Tramadol    | 38 patients with moderate low back pain from osteoarthritis.[5]                | Analgesic efficacy (NRS), Oswestry Disability Index (ODI), Quality of Life (SF-36). | Co-codamol showed slightly higher values in pain improvement.[5]                   | Co-codamol was better tolerated with fewer adverse events and dropouts.[5] |
| Controlled- Release Codeine vs. Placebo | 66 patients with chronic pain from osteoarthritis of the hips and/or knees.[7] | WOMAC pain, stiffness, and physical function scales.                                | 44.8% improvement in WOMAC pain with codeine vs. 12.3% with placebo (p=0.0004).[7] | Not detailed in the abstract.                                              |

### Low Back Pain

| Comparison              | Study/Population                                                                | Primary Outcome Measure(s)                                      | Key Findings                                                                                                                                                         | Adverse Events                                                                                                 |
|-------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Paracetamol vs. Placebo | 1652 patients with acute low back pain. <a href="#">[8]</a> <a href="#">[9]</a> | Time to recovery (pain score of 0 or 1 for 7 consecutive days). | No significant difference in median recovery time between regular paracetamol (17 days), as-needed paracetamol (17 days), and placebo (16 days). <a href="#">[8]</a> | Similar incidence of adverse events across all groups (approx. 18.5%). <a href="#">[8]</a> <a href="#">[9]</a> |
| Co-codamol vs. Tramadol | 55 patients with refractory chronic back pain. <a href="#">[6]</a>              | Pain relief and tolerability.                                   | Co-codamol was at least as efficacious as tramadol (81% of patients experienced good or satisfactory pain relief). <a href="#">[6]</a>                               | Co-codamol was better tolerated (81% of patients) compared to tramadol (69% of patients). <a href="#">[6]</a>  |

## Acute Musculoskeletal Trauma

| Comparison                              | Study/Population                                                                        | Primary Outcome Measure(s)                                         | Key Findings                                                                                                                         | Adverse Events                |
|-----------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Ibuprofen vs. Acetaminophen vs. Codeine | 300 children (6-17 years) with acute musculoskeletal injury.[3][10]                     | Change in pain score on a Visual Analog Scale (VAS) at 60 minutes. | Ibuprofen showed a significantly greater mean decrease in pain (24 mm) compared to codeine (11 mm) and acetaminophen (12 mm).[3][10] | Not detailed in the abstract. |
| Co-codamol vs. Ketorolac                | 200 adult patients with localized traumatic or inflammatory pain in the extremities.[5] | Pain intensity on a Numeric Rating Scale (NRS) at 2 hours.         | Co-codamol exerted significantly higher analgesic activity in patients with fractures and muscular pain compared to ketorolac.[5]    | Not detailed in the abstract. |

## Experimental Protocols

This section details the methodologies of key experiments cited in this guide to provide a framework for future study design.

### Randomized Controlled Trial of Analgesics for Acute Musculoskeletal Trauma in Children

- Objective: To determine the most efficacious of three common analgesics for children with acute musculoskeletal injuries.[3]

- Study Design: A randomized, controlled trial.[3]
- Participants: Children aged 6 to 17 years presenting to the emergency department with a musculoskeletal injury within the preceding 48 hours.[3][11]
- Intervention: Participants were randomly assigned to one of three groups to receive a single oral dose of:
  - Acetaminophen: 15 mg/kg[3][11]
  - Ibuprofen: 10 mg/kg[3][11]
  - Codeine: 1 mg/kg[3][11]
- Blinding: Children, parents, and research assistants were blinded to the treatment allocation. [3]
- Primary Outcome: The primary outcome was the change in pain from baseline to 60 minutes after treatment, measured using a 100-mm Visual Analog Scale (VAS).[3][12]
- Statistical Analysis: The primary outcome was analyzed by comparing the mean change in VAS scores between the three groups.[3]

## Placebo-Controlled Trial of Paracetamol for Acute Low Back Pain

- Objective: To assess the efficacy of paracetamol in improving time to recovery for patients with acute low back pain.[8]
- Study Design: A multicenter, double-dummy, randomized, placebo-controlled trial.[8]
- Participants: Patients presenting to primary care centers with acute low back pain.[8]
- Intervention: Participants were randomly allocated in a 1:1:1 ratio to one of three groups for up to 4 weeks:
  - Regular paracetamol (3990 mg/day)[8]

- As-needed paracetamol (up to 4000 mg/day)[8]
- Placebo[8]
- Blinding: Patients and all study staff were masked to treatment allocation.[8]
- Primary Outcome: Time to recovery, defined as a pain score of 0 or 1 on a 10-point scale, sustained for 7 consecutive days.[8]
- Statistical Analysis: Data were analyzed by intention-to-treat.[8]

## Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of **co-codamol**.

## Simplified Signaling Pathway for Co-codamol's Analgesic Action



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action of **co-codamol** in pain signaling.

# Experimental Workflow for a Comparative Analgesic Clinical Trial



[Click to download full resolution via product page](#)

Caption: A typical workflow for a randomized controlled trial comparing analgesics.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. A look inside the association codeine-paracetamol: clinical pharmacology supports analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A randomized, controlled trial of acetaminophen, ibuprofen, and codeine for acute pain relief in children with musculoskeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebm.bmj.com [ebm.bmj.com]
- 5. Clinical Practice [clinicalpractice.it]
- 6. researchgate.net [researchgate.net]
- 7. Double blind randomized placebo control trial of controlled release codeine in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of paracetamol for acute low-back pain: a double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. heeoe.hee.nhs.uk [heeoe.hee.nhs.uk]
- 11. publications.aap.org [publications.aap.org]
- 12. Ibuprofen was more effective than codeine or acetaminophen for musculoskeletal pain in children | BMJ Evidence-Based Medicine [ebm.bmj.com]
- To cite this document: BenchChem. [Co-codamol in Musculoskeletal Pain: A Systematic Review and Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249283#systematic-review-of-co-codamol-s-efficacy-in-musculoskeletal-pain>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)